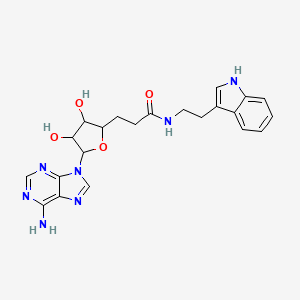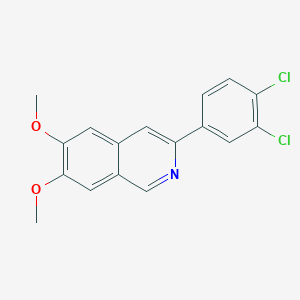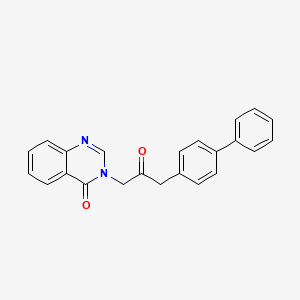![molecular formula C15H19N3S B12903807 N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine CAS No. 90185-66-3](/img/structure/B12903807.png)
N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine: is a chemical compound with the molecular formula C15H19N3S . This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a methyl group, connected to a dimethylaminoethylthio group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine typically involves the reaction of 6-methyl-2-phenylpyrimidine-4-thiol with N,N-dimethyl-2-chloroethanamine under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures, including the use of high-purity reagents and solvents, and precise control of reaction temperature and time.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrimidine ring and the thioether group play crucial roles in its binding affinity and specificity. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
- N,N-Dimethyl-2-phenoxy-2-phenylethanamine
- N,N-Dimethyl-2-(2-pyridinyl)ethanamine
- N,N-Dimethyl-2-(4-pyridinyl)ethanamine
Comparison: N,N-Dimethyl-2-((6-methyl-2-phenylpyrimidin-4-yl)thio)ethanamine is unique due to the presence of the pyrimidine ring substituted with a phenyl and a methyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable for specific research applications.
Properties
CAS No. |
90185-66-3 |
|---|---|
Molecular Formula |
C15H19N3S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H19N3S/c1-12-11-14(19-10-9-18(2)3)17-15(16-12)13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
FHYAGHFYAKAIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)SCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


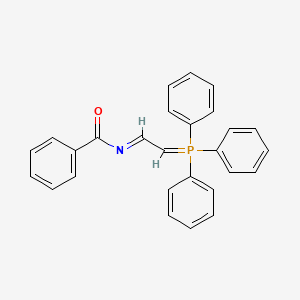
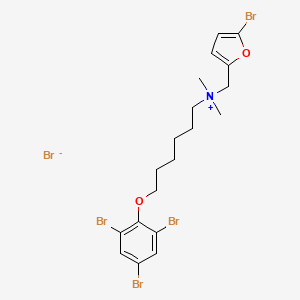
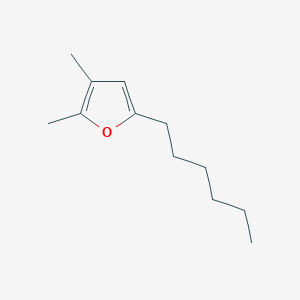

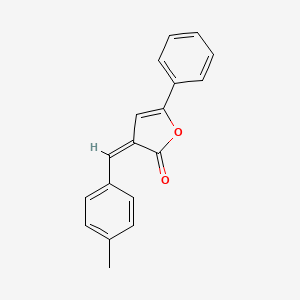

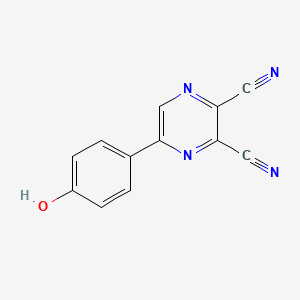

![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
